4-(Bis(4-iodophenyl)amino)benzaldehyde

Description

Properties

IUPAC Name |

4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13I2NO/c20-15-3-9-18(10-4-15)22(19-11-5-16(21)6-12-19)17-7-1-14(13-23)2-8-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUBJHKIRVFTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Bis(4-iodophenyl)amino)benzaldehyde chemical properties

An In-depth Technical Guide to 4-(Bis(4-iodophenyl)amino)benzaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 808758-81-8), a key intermediate in the fields of materials science and advanced organic synthesis. Tailored for researchers, chemists, and professionals in drug development and electronics, this guide synthesizes core chemical properties, proven synthetic methodologies, and critical application insights to facilitate its effective use in research and development.

Core Molecular Profile and Physicochemical Properties

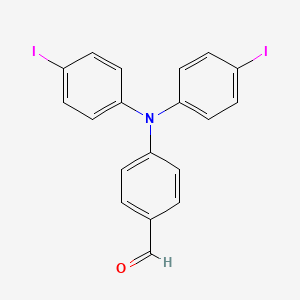

This compound is a triarylamine derivative characterized by a central nitrogen atom bonded to two 4-iodophenyl groups and one 4-formylphenyl (benzaldehyde) group. This unique structure, combining the electron-rich triarylamine core with a reactive aldehyde functionality and heavy iodine atoms, imparts distinct electronic and chemical properties.

Chemical Structure

The molecule's structure is foundational to its function, particularly in optoelectronic applications where the triphenylamine core serves as a robust hole-transporting moiety.[1]

Caption: Chemical structure of this compound.

Physicochemical Data

The compound is a solid at room temperature, with properties conducive to its use as a precursor in both solution-based and vapor-deposition processes.[2][3]

| Property | Value | Source(s) |

| CAS Number | 808758-81-8 | [4][5] |

| Molecular Formula | C₁₉H₁₃I₂NO | [4][6] |

| Molecular Weight | 525.13 g/mol | [4][5] |

| Appearance | Slightly pale yellow to orange solid/powder | [4][6] |

| Melting Point | 139 - 143 °C | [5][6] |

| Purity | ≥95.0% (Commercially available) | [2][4] |

| Boiling Point | 560.6 ± 45.0 °C (Predicted) | [6] |

| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage Conditions | 2-8°C, under inert atmosphere, keep in dark place | [6][7] |

| Solubility | Soluble in common organic solvents like THF, DMF, and chlorinated solvents. | Inferred from typical reaction conditions. |

Synthesis and Purification

The synthesis of unsymmetrical triarylamines such as this compound is most reliably achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are the premier methods for constructing the C-N bonds central to the triarylamine core.[8][9]

Representative Synthesis: Ligand-Accelerated Ullmann Condensation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a robust and scalable method for this transformation. The use of a ligand, such as 1,10-phenanthroline, dramatically lowers the required reaction temperature and improves yields.[10] The aryl iodide substrates are particularly reactive under these conditions.[1]

Reaction: 4-Aminobenzaldehyde + 2 eq. 1,4-Diiodobenzene → this compound

Caption: General workflow for Ullmann condensation synthesis.

Detailed Experimental Protocol

This protocol is a representative methodology based on established literature procedures for Ullmann condensations and should be adapted and optimized for specific laboratory conditions.[1][10]

-

Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add 4-aminobenzaldehyde (1.0 eq), 1,4-diiodobenzene (2.2 eq), potassium carbonate (K₂CO₃, 4.0 eq, finely ground), copper(I) iodide (CuI, 0.10 eq), and 1,10-phenanthroline (0.20 eq).

-

Solvent Addition: Anhydrous toluene or DMF is added via cannula to provide a reaction concentration of approximately 0.5 M with respect to the 4-aminobenzaldehyde.

-

Reaction Execution: The reaction mixture is heated to 110-130 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 24-48 hours).

-

Workup: The mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is diluted with ethyl acetate and washed sequentially with saturated aqueous ammonium chloride and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic and aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment | Rationale & Comparative Data |

| 9.8 - 10.0 | Singlet (s) | 1H | Aldehydic proton (-CHO) | Aldehydic protons are highly deshielded and typically appear in this region as a sharp singlet.[11] |

| 7.7 - 7.9 | Doublet (d) | 2H | Aromatic protons ortho to -CHO | The electron-withdrawing aldehyde group deshields the ortho protons. A similar pattern is seen in 4-bromobenzaldehyde.[11] |

| 7.6 - 7.8 | Doublet (d) | 4H | Aromatic protons ortho to Iodine | Protons on the iodophenyl rings ortho to the iodine atom. |

| 6.9 - 7.1 | Doublet (d) | 2H | Aromatic protons meta to -CHO | These protons are shielded relative to the ortho protons and coupled to them. |

| 6.8 - 7.0 | Doublet (d) | 4H | Aromatic protons meta to Iodine | Protons on the iodophenyl rings meta to the iodine atom and ortho to the amine nitrogen. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the downfield aldehyde carbon and multiple signals in the aromatic region.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 190 - 192 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[12] |

| 145 - 155 | Aromatic C-N (benzaldehyde ring) | The carbon atom directly attached to the electron-donating amine group is shifted downfield. |

| 138 - 145 | Aromatic C-N (iodophenyl rings) | Quaternary carbons attached to the central nitrogen. |

| 130 - 138 | Aromatic C-H & C-I | The aromatic carbons will appear in this range, with the carbon bearing the iodine (C-I) appearing further upfield (approx. 90-100 ppm). |

| 115 - 125 | Aromatic C-H | Aromatic carbons ortho and meta to the various substituents. |

FTIR Spectroscopy

The infrared spectrum provides clear evidence for the key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale & Comparative Data |

| ~2820, ~2720 | C-H Stretch | Aldehyde (-CHO) | The characteristic Fermi doublet for an aldehyde C-H stretch. |

| 1690 - 1710 | C=O Stretch | Aldehyde (Aryl) | A strong, sharp absorption band typical for an aromatic aldehyde carbonyl.[13] |

| 1580 - 1600 | C=C Stretch | Aromatic Ring | Medium to strong absorptions from the stretching of the benzene rings. |

| 1250 - 1350 | C-N Stretch | Triarylamine | Characteristic stretching vibration for the aryl C-N bond. |

| ~820 | C-H Bend | p-disubstituted benzene | A strong out-of-plane bending vibration indicating 1,4-disubstitution on the aromatic rings.[14] |

Chemical Reactivity and Applications

The molecule's utility stems from the dual reactivity of its functional groups: the triarylamine core and the benzaldehyde moiety.

Reactivity of the Aldehyde Group

The aldehyde group is a versatile synthetic handle, enabling a wide range of subsequent transformations. It readily undergoes nucleophilic addition and condensation reactions.[15]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form C=C bonds, extending conjugation.

-

Wittig Reaction: Conversion of the C=O group to a C=C double bond, allowing for the attachment of various vinyl groups.

-

Reductive Amination: Formation of a new amine by reacting the aldehyde with a primary or secondary amine, followed by reduction of the intermediate imine.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic pathways.

Properties and Role in OLEDs

The triarylamine core is an excellent hole-transporting material (HTM).[1] This property is central to its application in Organic Light-Emitting Diodes (OLEDs).[2][3]

Caption: Role of a triarylamine-based material in an OLED device.

In an OLED, when a voltage is applied:

-

Hole Injection: The anode injects holes (positive charges) into the Hole Transport Layer (HTL).

-

Hole Transport: The triarylamine derivative facilitates the "hopping" of these holes through the HTL towards the emissive layer. This occurs via the formation of stable radical cations on the nitrogen atoms.

-

Recombination: In the emissive layer, holes from the HTL recombine with electrons from the Electron Transport Layer (ETL).

-

Light Emission: This recombination forms an excited state (exciton) which then decays radiatively, emitting light.

The aldehyde group on this compound allows it to be chemically incorporated into polymers or larger molecular structures, creating custom materials for optimized HTLs or even emissive layers. The heavy iodine atoms can also influence photophysical properties through the heavy-atom effect, potentially enhancing phosphorescence in certain applications.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Measures: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: The compound is noted to be air-sensitive and should be stored under an inert gas (e.g., Argon or Nitrogen) in a tightly sealed container in a cool, dark, and dry place.[4]

References

- 1. scispace.com [scispace.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. labproinc.com [labproinc.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | 808758-81-8 [m.chemicalbook.com]

- 7. This compound | 808758-81-8 [sigmaaldrich.com]

- 8. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

Introduction: The Significance of 4-(Bis(4-iodophenyl)amino)benzaldehyde

An In-Depth Technical Guide to the Characterization of 4-(Bis(4-iodophenyl)amino)benzaldehyde

This compound is a triarylamine derivative of significant interest in the fields of materials science and organic synthesis. Its structure, featuring a central nitrogen atom bonded to two iodophenyl groups and one benzaldehyde group, creates a unique electronic and steric environment. This compound serves as a critical building block for advanced organic light-emitting diode (OLED) materials and as a versatile intermediate in the synthesis of more complex molecular architectures.[1] The presence of two heavy iodine atoms also makes it a candidate for applications in photodynamic therapy and as a heavy-atom-effect promoter in phosphorescent materials.

Given its role in cutting-edge research and development, unambiguous structural confirmation is paramount. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering researchers a detailed roadmap for its synthesis, characterization, and validation.

Molecular Synthesis and Sample Preparation

The synthesis of this compound can be efficiently achieved via a Vilsmeier-Haack reaction. This classic organic reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In this case, the precursor, bis(4-iodophenyl)amine, is formylated to produce the target aldehyde. A similar methodology has been successfully applied to synthesize related triphenylamine compounds.[2]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

-

Reagent Preparation : In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation : Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled carefully. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition : Dissolve bis(4-iodophenyl)amine in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 60-70°C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Basify the solution with an aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is alkaline, leading to the precipitation of the crude product.

-

Purification : Collect the solid precipitate by vacuum filtration. Wash thoroughly with water and then purify by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to yield the pure this compound as a light yellow to orange solid.[3][4]

Workflow for Synthesis and Purification

Caption: Vilsmeier-Haack synthesis and purification workflow.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) provides the definitive confirmation of its identity.

-

Molecular Formula : C₁₉H₁₃I₂NO

-

Monoisotopic Mass : 524.9134 g/mol

In a typical positive-ion electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as the protonated molecular ion, [M+H]⁺, at an m/z of approximately 525.92. The high mass and the presence of two iodine atoms make the isotopic pattern distinct and easily recognizable.

Predicted Fragmentation Pathway

The stability of the aromatic rings means that the molecular ion peak will be prominent.[6] However, characteristic fragmentation can occur, providing further structural evidence. The primary fragmentation points are the formyl group and the carbon-nitrogen bonds.

Caption: Predicted ESI-MS fragmentation of the target compound.

Data Summary: Mass Spectrometry

| Ion Description | Formula | Predicted m/z (ESI+) | Notes |

| Protonated Molecular Ion | [C₁₉H₁₄I₂NO]⁺ | 525.9212 | This is the primary ion expected. |

| Loss of Formyl Radical | [C₁₈H₁₄I₂N]⁺ | 496.9249 | A common fragmentation for aldehydes.[6] |

| Loss of Iodophenyl Group | [C₁₃H₉INO]⁺ | 321.9729 | Cleavage of a C-N bond. |

Experimental Protocol: ESI-TOF Mass Spectrometry

This protocol outlines a general procedure for acquiring a high-resolution mass spectrum.

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. To promote ionization, 0.1% formic acid can be added to the solvent.[6]

-

Instrument Calibration : Calibrate the ESI-TOF mass spectrometer using a known standard solution to ensure high mass accuracy across the desired range (e.g., m/z 100-1000).

-

Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Parameter Optimization : Set the instrument parameters. Typical values for positive ESI mode are:

-

Capillary Voltage : 3.5 - 4.5 kV

-

Nebulizer Gas (N₂) : 1.0 - 2.0 Bar

-

Drying Gas (N₂) : 6.0 - 8.0 L/min

-

Drying Gas Temperature : 180 - 220 °C[6]

-

-

Data Acquisition : Acquire the spectrum for a sufficient duration to obtain a good signal-to-noise ratio. The high resolution of a TOF analyzer will allow for the determination of the exact mass and, consequently, the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete elucidation of the molecule's connectivity and structure.

Caption: Structure of this compound with proton labeling.

¹H NMR Spectrum Analysis (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons on the three different phenyl rings. The spectrum is typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7]

| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hₐ | Aldehyde | 9.8 - 9.9 | Singlet (s) | 1H |

| Hₑ | Aromatic (ortho to -CHO) | 7.7 - 7.8 | Doublet (d) | 2H |

| Hf | Aromatic (meta to -CHO) | 7.0 - 7.1 | Doublet (d) | 2H |

| Hc, Hd | Aromatic (Iodophenyl) | 7.6 - 7.7 | Doublet (d) | 4H |

| Hb | Aromatic (Iodophenyl) | 6.8 - 6.9 | Doublet (d) | 4H |

-

Causality : The aldehyde proton (Hₐ) is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen, placing its signal far downfield.[7] The protons ortho to the aldehyde (Hₑ) are similarly deshielded compared to those meta (Hf). In the iodophenyl rings, the protons ortho to the electron-donating nitrogen (Hb) are shielded and appear upfield, while those meta to the nitrogen (Hc, Hd) are further downfield.

¹³C NMR Spectrum Analysis (Predicted)

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (-C HO) | 190 - 192 |

| Aromatic (C-N, benzaldehyde ring) | 152 - 154 |

| Aromatic (C-N, iodophenyl rings) | 146 - 148 |

| Aromatic (CH, ortho to -CHO) | 131 - 132 |

| Aromatic (CH, meta to -CHO) | 118 - 120 |

| Aromatic (CH, ortho/meta to I) | 138 - 139 / 125 - 126 |

| Aromatic (C-CHO) | 130 - 131 |

| Aromatic (C-I) | 90 - 92 |

-

Causality : The carbonyl carbon is the most deshielded carbon, appearing furthest downfield. The carbon atoms directly attached to the electronegative iodine (C-I) are significantly shielded due to the heavy atom effect, resulting in an upfield shift compared to other aromatic carbons. Carbons attached to the nitrogen atom are deshielded due to nitrogen's electronegativity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

-

Instrument Setup : Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition :

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the TMS reference.

Conclusion: A Self-Validating System

The structural validation of this compound is a self-validating process when MS and NMR data are used in conjunction. High-resolution MS confirms the elemental formula with high precision, while ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the atomic connectivity. The predicted aldehyde and aromatic signals, their specific chemical shifts, multiplicities, and integration ratios in the NMR spectra, combined with the correct molecular ion peak in the mass spectrum, form a unique analytical fingerprint. This comprehensive characterization ensures the purity and identity of the material, which is essential for its successful application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. [Comprehensive undergraduate experiment: synthesis and chromism of 4-[bis(4-methylphenyl)amino] benzaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 808758-81-8 [m.chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | 808758-81-8 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical properties like melting point and solubility of 4-(Bis(4-iodophenyl)amino)benzaldehyde

An In-depth Technical Guide to the Physical Properties of 4-(Bis(4-iodophenyl)amino)benzaldehyde

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 808758-81-8), a key intermediate in the fields of organic electronics and advanced synthesis.[1][2] Primarily focusing on its melting point and solubility characteristics, this document is intended for researchers, chemists, and drug development professionals. We will delve into experimentally reported data, provide predictive analysis based on molecular structure, and outline standardized protocols for empirical verification. The causality behind experimental choices and the importance of these properties in practical applications, such as in the development of Organic Light-Emitting Diodes (OLEDs), are discussed to provide field-proven insights.[1][2]

Compound Identification and Molecular Structure

This compound is a triarylamine derivative characterized by a central nitrogen atom bonded to two 4-iodophenyl groups and one benzaldehyde group. This structure imparts significant functionality, making it a valuable building block for creating complex molecular architectures and functional materials.[1][2] The presence of the heavy iodine atoms significantly increases the molecular weight, while the aldehyde group offers a reactive site for further chemical transformations.

Table 1: Key Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 808758-81-8 | [1][3][4] |

| Molecular Formula | C₁₉H₁₃I₂NO | [3][4] |

| Molecular Weight | 525.13 g/mol | [3][4][5] |

| IUPAC Name | 4-[bis(4-iodophenyl)amino]benzaldehyde | [3] |

| Physical Form | Solid; Slightly pale yellow powder | [3][4] |

| Purity (Typical) | ≥95% - ≥97% | [1][3][4][5] |

Core Physical Properties: Melting Point and Solubility

The physical properties of a compound are critical for its handling, purification, and application. They dictate storage conditions, solvent selection for reactions, and the ultimate morphology of thin films in electronic devices.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity. For this compound, commercial suppliers report a consistent, albeit slightly varied, melting point.

Table 2: Reported Melting Point Data

| Reported Value | Source |

| 139-143 °C | Fluorochem[3] |

| 140 °C | Lab Pro Inc.[4], TCI America[5] |

Expert Analysis: The reported melting point centers around 140°C. The range of 139-143°C is relatively narrow, which is indicative of a compound with good purity.[3] A broader melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. For applications in organic electronics, high purity (often >97%) is essential, and a sharp melting point is a primary quality control checkpoint.[1]

Solubility Profile

-

Non-Polar Characteristics: The three aromatic rings (two iodophenyl and one benzaldehyde) create a large, hydrophobic surface area. This suggests good solubility in common non-polar and moderately polar organic solvents.

-

Polar Characteristics: The tertiary amine and the aldehyde's carbonyl group (C=O) introduce polarity. However, these are not sufficient to render the molecule soluble in highly polar protic solvents like water, especially given the molecule's large size.

Predicted Solubility:

-

High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene.

-

Moderate Solubility: Acetone, Ethyl Acetate.

-

Low to Insoluble: Water, Ethanol, Methanol, Hexanes.

Expert Insight: The rationale for this prediction lies in the "like dissolves like" principle. Solvents like DCM and THF are excellent at solvating large aromatic compounds. The high calculated LogP value of 6.87 further supports its hydrophobic nature.[3] When designing experiments, a solubility screen is a crucial first step. Starting with small quantities of the compound in a range of solvents is a standard, efficient approach to identify suitable systems for reaction, purification (e.g., recrystallization), and deposition.

Standardized Experimental Protocols

To ensure trustworthy and reproducible results, the following protocols for determining melting point and solubility are recommended.

Protocol for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which provides a higher degree of accuracy and objectivity than traditional oil bath methods.

Workflow: Melting Point Determination

Caption: Workflow for precise melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Finely grind a small amount of this compound to ensure uniform heat transfer.

-

Loading: Tightly pack the powdered sample into a capillary tube to a height of 3-4 mm.

-

Instrument Calibration: Before measurement, ensure the apparatus is calibrated using a certified reference standard with a melting point near the expected value (e.g., benzoin, ~137°C).

-

Measurement Parameters: Set a slow ramp rate of 1-2°C per minute for accurate determination. A faster preliminary scan can be used to find the approximate range.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which all solid material has melted (completion). The range between these two points is the melting range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Solubility Screening

This protocol provides a systematic approach to qualitatively and semi-quantitatively assess the compound's solubility in various solvents.

Workflow: Solubility Screening

Caption: Systematic workflow for solubility screening.

Step-by-Step Methodology:

-

Preparation: Dispense a precisely weighed mass (e.g., 10 mg) of the compound into several labeled vials.

-

Solvent Addition: Add a measured volume (e.g., 1.0 mL) of a selected solvent to each vial. This corresponds to a concentration of 10 mg/mL.

-

Equilibration: Agitate the vials using a vortex mixer or sonicator for a set period (e.g., 2-5 minutes) at a controlled room temperature.

-

Initial Observation: Visually inspect each vial against a dark background. If the solution is completely clear, the compound is considered soluble at that concentration.

-

Heating Step (for partially soluble/insoluble): If solid remains, gently warm the vial and observe if dissolution occurs. This helps identify solvents suitable for recrystallization.

-

Classification: Categorize the solubility as "Soluble," "Partially Soluble," or "Insoluble" for each solvent at the tested concentration and temperature.

Applications and Safety Considerations

Key Applications

This compound is primarily utilized as an intermediate in organic synthesis.[1] Its structure is particularly relevant for:

-

OLED Materials: Triarylamine derivatives are widely used as hole-transporting materials in OLEDs due to their electronic properties. The aldehyde group allows for further functionalization to fine-tune the final molecule's performance.[1][2]

-

Complex Organic Synthesis: It serves as a building block for larger, more complex molecules in pharmaceutical and materials science research.[1]

Safety and Handling

According to supplier safety data, this compound is classified with the GHS07 pictogram (Harmful/Irritant).[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Handling Recommendations: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Store in a cool, dark place under an inert atmosphere, as the compound may be air-sensitive.[4]

Conclusion

This compound is a solid, crystalline compound with a melting point of approximately 140°C . While specific solubility data is sparse, its chemical structure strongly indicates high solubility in common chlorinated and aromatic organic solvents and poor solubility in water and alcohols. The standardized protocols provided herein offer a robust framework for researchers to verify these properties in their own laboratories. A thorough understanding of these fundamental physical characteristics is paramount for the successful application of this versatile intermediate in the synthesis of next-generation materials.

References

A Technical Guide to 4-(Bis(4-iodophenyl)amino)benzaldehyde: Synthesis, Characterization, and Applications in Advanced Materials

Abstract

This technical guide provides an in-depth examination of 4-(Bis(4-iodophenyl)amino)benzaldehyde (CAS No: 808758-81-8), a pivotal intermediate in the fields of materials science and organic synthesis. We will explore its fundamental physicochemical properties, delineate a robust and logical synthetic pathway, detail comprehensive methods for structural elucidation and quality control, and discuss its primary application as a versatile building block for optoelectronic materials, particularly Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers, chemists, and materials scientists engaged in the development of novel organic functional materials.

Core Compound Identity and Physicochemical Properties

This compound is a triarylamine derivative characterized by a central nitrogen atom bonded to two 4-iodophenyl groups and one 4-formylphenyl (benzaldehyde) group. The presence of the electron-rich triarylamine core, the reactive aldehyde functionality, and the heavy iodine atoms makes this molecule a unique and valuable precursor. The iodine atoms, in particular, serve as strategic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex, conjugated molecular architectures.

The key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-[Bis(4-iodophenyl)amino]benzaldehyde | [1] |

| CAS Number | 808758-81-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₃I₂NO | [2][5] |

| Molecular Weight | 525.13 g/mol | [2][4] |

| Appearance | Light yellow to orange crystalline powder | [2][3] |

| Melting Point | 139 - 143 °C | [3] |

| Purity | Typically ≥95-97% (GC) | [2][4][6] |

| Canonical SMILES | O=CC1=CC=C(N(C2=CC=C(I)C=C2)C2=CC=C(I)C=C2)C=C1 | [1][4] |

| InChI Key | HIUBJHKIRVFTOM-UHFFFAOYSA-N | [1][3][4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere; keep in a dark place. | [3][5] |

| Key Sensitivities | Air sensitive | [2] |

Synthesis Strategy and Mechanistic Considerations

The synthesis of this compound is logically approached as a two-stage process. First, the construction of the core triarylamine scaffold, followed by the introduction of the aldehyde group (formylation).

Stage 1: Synthesis of the Triarylamine Precursor

The precursor, 4-iodo-N-(4-iodophenyl)aniline (also known as bis(4-iodophenyl)amine), is efficiently synthesized via a double C-N cross-coupling reaction. While classical methods like the Ullmann condensation exist, modern palladium-catalyzed Buchwald-Hartwig amination offers superior yields, milder conditions, and broader functional group tolerance.

Expert Insight: The choice of a bulky, electron-rich phosphine ligand is critical. Ligands such as Xantphos or BrettPhos are highly effective as they facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle for forming sterically hindered C-N bonds. Sodium tert-butoxide is employed as a strong, non-nucleophilic base to deprotonate the amine and regenerate the active catalyst.

Stage 2: Formylation via the Vilsmeier-Haack Reaction

With the triarylamine core in hand, the aldehyde functionality is introduced. The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic compounds like triarylamines[7]. The reaction utilizes the Vilsmeier reagent (chloroiminium salt), generated in-situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).

Mechanism Rationale: The triarylamine acts as a powerful nucleophile, attacking the electrophilic Vilsmeier reagent. The high electron density on the para-position of the unsubstituted phenyl ring directs the electrophilic substitution to that site, leading to the desired product with high regioselectivity. A subsequent aqueous workup hydrolyzes the iminium intermediate to yield the final benzaldehyde product.

Structural Elucidation and Quality Control Protocol

Confirming the identity and purity of this compound is paramount. A multi-technique approach is required for a self-validating and trustworthy analysis.

Step-by-Step QC Workflow

-

Initial Assessment (Appearance & Melting Point):

-

Infrared (IR) Spectroscopy:

-

Objective: To confirm the presence of key functional groups.

-

Procedure: Prepare a sample (e.g., KBr pellet or ATR).

-

Expected Peaks:

-

~1690-1710 cm⁻¹: A strong, sharp absorbance corresponding to the C=O stretch of the aromatic aldehyde. This is a critical diagnostic peak.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde (Fermi doublet).

-

~1580-1600 cm⁻¹ & ~1480-1500 cm⁻¹: Strong C=C stretching vibrations from the aromatic rings.

-

~810-840 cm⁻¹: A strong C-H out-of-plane bending band indicating 1,4-disubstitution (para) on the phenyl rings.

-

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Objective: To confirm the precise molecular structure and assess purity.

-

Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Signals:

-

~9.8-10.0 ppm (singlet, 1H): The highly deshielded aldehyde proton (-CHO). Its integration to 1H is a key purity check.

-

~7.5-7.9 ppm (multiplet, aromatic): Protons on the benzaldehyde ring, likely appearing as two distinct doublets.

-

~6.8-7.4 ppm (multiplet, aromatic): Protons on the two iodophenyl rings, also likely appearing as sets of doublets. The specific chemical shifts will depend on the electronic environment.

-

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Procedure: Use an appropriate ionization technique (e.g., ESI, EI).

-

Expected Result: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z ≈ 525.1. The isotopic pattern will be complex due to the presence of two iodine atoms.

-

-

Chromatographic Purity (HPLC):

-

Objective: To obtain a quantitative measure of purity.

-

Procedure: Develop a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).

-

Acceptance Criterion: The area of the main peak corresponding to the product should be ≥97% of the total integrated peak area for high-purity applications.

-

Core Application: A Building Block for OLED Materials

The primary utility of this compound lies in its role as a multifunctional intermediate for advanced materials, particularly for OLEDs.[6]

Why it is effective:

-

Hole-Transporting Core: The triarylamine moiety is a well-established, electron-rich scaffold known for its excellent hole-transporting capabilities and high thermal stability, which are essential properties for Hole Transport Layer (HTL) materials in OLED devices.

-

Reactive Aldehyde Handle: The benzaldehyde group provides a reactive site for further chemical transformations. It can readily undergo condensation reactions (e.g., Knoevenagel, Wittig) to extend conjugation and build larger, more complex emissive or charge-transporting molecules.

-

Dual Cross-Coupling Sites: The two C-I bonds are ideal sites for palladium-catalyzed cross-coupling reactions. This allows for the symmetrical or asymmetrical attachment of other functional aromatic or heterocyclic units, enabling precise tuning of the final molecule's electronic properties (e.g., HOMO/LUMO levels, emission wavelength).

Experimental Protocol: Knoevenagel Condensation

This protocol details a representative downstream reaction, using this compound to synthesize a more conjugated system via Knoevenagel condensation with malononitrile.

Objective: To synthesize 2-((4-(bis(4-iodophenyl)amino)phenyl)methylene)malononitrile.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (0.1 eq, catalytic)

-

Ethanol or Toluene (solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: To a 100 mL round-bottom flask, add this compound (e.g., 5.25 g, 10 mmol).

-

Reagent Addition: Add ethanol (40 mL) to dissolve the starting material, followed by malononitrile (0.73 g, 11 mmol).

-

Catalysis: Add a catalytic amount of piperidine (approx. 0.1 mL).

-

Causality Note: Piperidine acts as a base to deprotonate malononitrile, generating the nucleophilic carbanion required to attack the electrophilic aldehyde carbon.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and stir for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the aldehyde spot and the formation of a new, often brightly colored, product spot indicates completion.

-

Workup: Cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol or ethyl acetate to achieve high purity.

-

Characterization: Dry the final product under vacuum and characterize using the methods described in Section 3 (NMR, IR, MS) to confirm its structure.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Precautionary Measures:

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container under an inert gas like argon or nitrogen, as it is air sensitive.[2]

-

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 808758-81-8 [m.chemicalbook.com]

- 4. 4-[Bis(4-iodophenyl)amino]benzaldehyde 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. bldpharm.com [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. [Comprehensive undergraduate experiment: synthesis and chromism of 4-[bis(4-methylphenyl)amino] benzaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 4-(Bis(4-iodophenyl)amino)benzaldehyde

An In-Depth Technical Guide to 4-(Bis(4-iodophenyl)amino)benzaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of materials science and advanced organic synthesis. The document details the compound's fundamental chemical and physical properties, including its molecular weight and formula. It further explores plausible synthetic methodologies, elucidates its primary applications as a precursor for Organic Light-Emitting Diode (OLED) materials, and outlines expected analytical characterizations. Safety protocols and handling procedures are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel functional materials.

Chemical Identity and Core Properties

This compound is a triarylamine derivative characterized by a central nitrogen atom bonded to a benzaldehyde moiety and two 4-iodophenyl groups. This structure is foundational to its utility in materials science. The iodo- substituents serve as versatile reactive sites for further chemical modification, while the triphenylamine core is known for its electron-donating and hole-transporting properties.

Molecular Structure

The chemical structure features a tetrahedral nitrogen center, creating a non-planar, propeller-like geometry. This shape can inhibit intermolecular stacking (π-π stacking) in the solid state, which is often beneficial for amorphous film formation in electronic devices.

Caption: 2D representation of this compound.

Physicochemical Properties

The compound's key identifiers and physical properties are summarized below, compiled from various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 808758-81-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₃I₂NO | [1][3][4][5] |

| Molecular Weight | 525.13 g/mol | [1][4][5] |

| IUPAC Name | 4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde | [5] |

| Appearance | Solid, crystalline powder, slightly pale yellow | [1][2][4] |

| Melting Point | 139-143 °C | [2][3] |

| Purity | Typically ≥95-97% | [1][2][4][6] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF. Sparingly soluble in alcohols and insoluble in water. |

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, compounds of this class are typically synthesized via transition metal-catalyzed cross-coupling reactions. The most common and industrially scalable methods are the Buchwald-Hartwig amination or the Ullmann condensation.

The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope. This pathway involves the palladium-catalyzed coupling of an amine with an aryl halide. For the synthesis of this compound, a plausible route involves the reaction of bis(4-iodophenyl)amine with 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, as the C-F or C-Cl bond is more reactive in this specific coupling than the C-I bonds on the amine. Alternatively, reacting 4-aminobenzaldehyde with two equivalents of 1,4-diiodobenzene is also a viable, though potentially less selective, pathway.

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for a Buchwald-Hartwig amination approach.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol (Illustrative)

This protocol is a representative, non-optimized procedure based on established Buchwald-Hartwig amination methods. Caution: This procedure should only be performed by trained chemists in a suitable laboratory setting.

-

Preparation: To an oven-dried Schlenk flask, add bis(4-iodophenyl)amine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 4-fluorobenzaldehyde (1.1 eq) and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Solvent and Reaction: Add anhydrous toluene via syringe. Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile building block for more complex functional molecules, particularly in the domain of organic electronics.[6][7]

OLED Materials

The triphenylamine (TPA) core is a canonical hole-transporting material (HTM) scaffold. The nitrogen's lone pair of electrons can effectively stabilize a positive charge (hole), facilitating its movement through an organic film under an applied voltage.

-

Core Unit: The compound itself can be used as a core to build larger, starburst-type molecules or polymers.

-

Reactive Handles: The two iodine atoms are excellent leaving groups for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the straightforward attachment of other functional groups, such as electron-transporting moieties, fluorescent or phosphorescent emitters, or solubilizing chains, to precisely tune the optoelectronic properties of the final material.[7]

Caption: Role as a versatile building block for functional materials.

Expected Spectroscopic Characterization

Verification of the compound's identity and purity is critical. The following data are expected from standard analytical techniques based on the molecule's functional groups.

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 9.8-10.0 ppm corresponding to the aldehyde proton (-CHO). - Multiple doublets in the aromatic region (approx. 6.8-7.8 ppm). The protons on the benzaldehyde ring and the two identical iodophenyl rings will give rise to distinct AA'BB' or simple doublet patterns. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around 190 ppm. - Aromatic carbon signals between 110-150 ppm. The carbon atom bonded to iodine (C-I) will appear at a characteristically higher field (lower ppm, ~90-100 ppm) compared to other aromatic carbons. |

| FTIR | - Strong C=O stretching vibration for the aldehyde at ~1690-1710 cm⁻¹. - C-H stretching for the aldehyde proton often visible as two weak bands around 2720 and 2820 cm⁻¹. - Aromatic C=C stretching vibrations around 1580-1600 cm⁻¹. - Strong C-N stretching vibration around 1280-1350 cm⁻¹. - C-I stretching vibration in the far-IR region, typically below 600 cm⁻¹. |

| Mass Spec (EI/ESI) | - A prominent molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 525.1). The high-resolution mass should match the exact mass of C₁₉H₁₃I₂NO. - A characteristic isotopic pattern due to the presence of two iodine atoms. |

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the compound's integrity and ensure user safety.

Hazard Identification

The compound is classified with the GHS07 pictogram, indicating it is an irritant and harmful.[1][2]

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2] Avoid breathing dust.[2]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[1] Keep in a cool, dark, and dry place; refrigeration at 2-8 °C is recommended for long-term stability.[1] The compound is noted to be potentially air-sensitive.[4]

References

In-depth Technical Guide: The Crystal Structure of 4-(Bis(4-iodophenyl)amino)benzaldehyde

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and crystallographic databases, we must report that a detailed, publicly available crystal structure for 4-(Bis(4-iodophenyl)amino)benzaldehyde could not be located. While this compound is commercially available and cited as a key intermediate in materials science, particularly for Organic Light-Emitting Diodes (OLEDs), its specific crystallographic parameters—such as space group, unit cell dimensions, and atomic coordinates from single-crystal X-ray diffraction—do not appear to be published in peer-reviewed journals or deposited in common databases as of our latest search.

This guide will therefore proceed by outlining the known properties and synthetic context of this molecule, underscoring the significance of its structural features, and providing a generalized workflow for how its crystal structure would be determined. This serves as both a summary of the current state of knowledge and a methodological blueprint for researchers who may wish to undertake this characterization.

Introduction: A Molecule of Interest in Advanced Materials

This compound is a triarylamine derivative, a class of molecules renowned for their charge-transporting properties. The presence of the two iodophenyl groups and a benzaldehyde moiety suggests a molecule with significant potential for further functionalization and incorporation into larger, electronically active systems.

Key Structural Features and Their Implications:

-

Triphenylamine Core: The nitrogen atom bonded to three phenyl rings forms a non-planar, propeller-like structure. This geometry is crucial for forming stable amorphous films, a desirable characteristic for OLED fabrication as it prevents crystallization that can degrade device performance.

-

Iodine Substituents: The heavy iodine atoms can influence the molecule's photophysical properties, potentially promoting intersystem crossing and leading to applications in phosphorescent OLEDs (PhOLEDs). They also serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build more complex architectures.

-

Benzaldehyde Group: This functional group is a classic building block in organic synthesis. It can readily undergo reactions such as Wittig olefination, condensation reactions, and reductive amination, allowing for the covalent linkage of this charge-transporting unit to other molecular components or polymer backbones.

Based on its chemical structure, this compound is primarily utilized as a crucial solid intermediate for the synthesis of advanced OLED materials and other complex organic compounds.[1][2] Its high purity is essential for these applications to ensure optimal performance in electronic devices.[1]

Physicochemical Properties

While crystallographic data is unavailable, several key physical and chemical properties have been reported by commercial suppliers.

| Property | Value | Source |

| CAS Number | 808758-81-8 | [1] |

| Molecular Formula | C₁₉H₁₃I₂NO | [3][4] |

| Molecular Weight | 525.13 g/mol | [3] |

| Physical State | Solid, powder to crystal | [2][3][4] |

| Color | Light yellow to Orange | [4] |

| Melting Point | 139-143 °C | [2][4] |

| Purity | ≥95% - 97% | [2][3] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |

Synthesis and Crystallization: A Proposed Workflow

Although a specific, detailed synthesis protocol for this compound is not available in the searched literature, a plausible synthetic route can be inferred from standard organic chemistry principles. A common method for creating triarylamines is through a double Buchwald-Hartwig amination.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Single Crystal Growth

The key to determining the crystal structure is obtaining a high-quality single crystal. This is often a matter of careful experimentation and patience.

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Principle: The underlying principle is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder. The slow rate of crystallization is critical.

Methodologies:

-

Slow Evaporation:

-

Step 1: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) at room temperature to form a nearly saturated solution.

-

Step 2: Filter the solution to remove any particulate matter.

-

Step 3: Transfer the solution to a clean vial, cover it with a cap that has been pierced with a needle (or with parafilm with small perforations). This allows the solvent to evaporate slowly over several days to weeks.

-

Causality: The gradual increase in concentration as the solvent evaporates provides the gentle driving force for crystal nucleation and growth.

-

-

Solvent Diffusion (Vapor or Liquid):

-

Step 1: Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

-

Step 2: Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (an "anti-solvent") in which the compound is insoluble, but which is miscible with the "good" solvent.

-

Step 3 (Vapor Diffusion): The anti-solvent will slowly diffuse in the vapor phase into the solution of the compound, reducing its solubility and inducing crystallization.

-

Step 3 (Liquid Diffusion): Carefully layer the anti-solvent on top of the solution of the compound. Crystallization will occur at the interface.

-

Causality: This method provides a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals.

-

Crystal Structure Determination Workflow

Once a suitable single crystal is obtained, its structure can be elucidated using single-crystal X-ray diffraction.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Self-Validating System:

-

Data Quality Indicators: During data reduction, metrics like R(int) and completeness provide an immediate check on the quality of the diffraction data.

-

Refinement Metrics: The refinement process yields R-factors (e.g., R1, wR2) and a goodness-of-fit (GooF) parameter. Values of R1 below 5% for high-quality data indicate a good match between the crystallographic model and the experimental data.

-

Validation Software: Programs like PLATON are used to check the final structure for missed symmetry, unusual bond lengths and angles, and other potential issues, ensuring the final model is chemically and crystallographically sound.

Conclusion

While the definitive crystal structure of this compound remains to be published, its molecular architecture strongly suggests its utility as a versatile building block for advanced electronic materials. The protocols and workflows outlined in this guide provide a robust framework for any researcher aiming to synthesize this compound and elucidate its solid-state structure. The determination of its crystal packing, intermolecular interactions, and conformational details would be a valuable contribution to the field of materials science, offering deeper insights into the structure-property relationships that govern the performance of organic electronic devices.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-(Bis(4-iodophenyl)amino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. Among these, 4-(Bis(4-iodophenyl)amino)benzaldehyde stands out as a crucial intermediate, particularly in the development of advanced materials like Organic Light-Emitting Diodes (OLEDs) and for various complex organic syntheses.[1][2] Its unique structure, featuring a triarylamine core with two iodophenyl groups and a benzaldehyde moiety, provides a versatile platform for further chemical modification. This guide offers an in-depth exploration of the starting materials required for its synthesis, grounded in established chemical principles and practical laboratory experience.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound typically involves the formation of a carbon-nitrogen (C-N) bond between a diarylamine and an aryl halide. Two powerful and widely adopted cross-coupling methodologies are primarily employed for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the desired scale, available resources, and tolerance for specific reaction conditions.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[3] While traditional Ullmann conditions often require harsh reaction temperatures and stoichiometric amounts of copper, modern advancements, such as the use of ligands, have significantly moderated these requirements, making it a viable and scalable option.[4][5]

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6][7][8] Known for its high efficiency, broad substrate scope, and milder reaction conditions compared to the traditional Ullmann reaction, it is a preferred method in many contemporary synthetic laboratories.[6]

Section 2: Core Starting Materials

Regardless of the chosen synthetic route, the assembly of this compound necessitates two key building blocks. The retrosynthetic analysis points to a disconnection at the central nitrogen atom, leading to a diarylamine and a benzaldehyde derivative.

Pathway A: Coupling of a Diarylamine with an Aldehyde-Functionalized Aryl Halide

This is a common and logical approach where the triarylamine core is constructed by coupling a pre-formed diarylamine with a benzaldehyde derivative.

-

Starting Material 1: Bis(4-iodophenyl)amine

-

Synonyms: 4,4'-Diiododiphenylamine[9]

-

CAS Number: 20255-70-3[9]

-

Molecular Formula: C12H9I2N[9]

-

Molecular Weight: 421.01 g/mol [9]

-

Physical Properties: Typically a white to light yellow powder or crystal with a melting point in the range of 125-129 °C.[9]

-

Significance: This molecule provides the core diarylamine structure with the strategically placed iodine atoms, which can be crucial for subsequent cross-coupling reactions or for tuning the electronic properties of the final product.

-

-

Starting Material 2: 4-Fluorobenzaldehyde or 4-Chlorobenzaldehyde

-

Rationale for Halogen Choice: In this pathway, a more reactive halogen (F or Cl) on the benzaldehyde component is preferred to facilitate nucleophilic aromatic substitution, especially in the context of an Ullmann-type reaction.

-

Pathway B: Coupling of a Primary Amine with Two Equivalents of an Aryl Halide

An alternative strategy involves the double arylation of a primary amine.

-

Starting Material 1: 4-Aminobenzaldehyde

-

CAS Number: 556-18-3

-

Molecular Formula: C7H7NO

-

Molecular Weight: 121.14 g/mol

-

Physical Properties: A crystalline solid.

-

Significance: This molecule serves as the foundational piece, providing the central nitrogen atom and the benzaldehyde functionality. The synthesis of p-aminobenzaldehyde itself can be achieved through the reduction of p-nitrotoluene.[10]

-

-

Starting Material 2: 1,4-Diiodobenzene

-

CAS Number: 624-38-4

-

Molecular Formula: C6H4I2

-

Molecular Weight: 329.91 g/mol

-

Physical Properties: A solid at room temperature.

-

Significance: This reagent provides the iodophenyl moieties that will be coupled to the primary amine.

-

Section 3: Recommended Synthetic Protocol (Ullmann Condensation)

The Ullmann condensation provides a robust and often cost-effective method for the synthesis of this compound. The following protocol is based on established principles of ligand-accelerated Ullmann reactions.[4][5]

Materials and Reagents

| Reagent/Material | Molecular Formula | CAS Number | Key Properties |

| Bis(4-iodophenyl)amine | C12H9I2N | 20255-70-3 | White to light yellow powder.[9] |

| 4-Fluorobenzaldehyde | C7H5FO | 459-57-4 | Liquid |

| Copper(I) Iodide (CuI) | CuI | 7681-65-4 | Off-white to brownish powder |

| 1,10-Phenanthroline | C12H8N2 | 66-71-7 | White crystalline solid |

| Potassium Carbonate (K2CO3) | K2CO3 | 584-08-7 | White powder, anhydrous |

| N,N-Dimethylformamide (DMF) | C3H7NO | 68-12-2 | Anhydrous, high-boiling polar solvent[3] |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Bis(4-iodophenyl)amine (1.0 eq), 4-fluorobenzaldehyde (1.2 eq), Copper(I) Iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). A potential alternative purification method for aminobenzaldehydes involves a sequence of acidification, filtration of insoluble impurities, and neutralization to precipitate the purified product.[11]

Causality Behind Experimental Choices

-

Ligand Acceleration: The addition of 1,10-phenanthroline as a ligand for the copper catalyst dramatically moderates the reaction conditions, allowing for lower temperatures and cleaner reactions compared to traditional Ullmann condensations.[4][5]

-

Base: Potassium carbonate is a crucial component, acting as a base to deprotonate the amine, which is a key step in the catalytic cycle.

-

Solvent: A high-boiling polar aprotic solvent like DMF is necessary to solubilize the reagents and to achieve the required reaction temperature.[3]

Section 4: Alternative Synthetic Approach (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination offers an alternative, often higher-yielding, route.

Materials and Reagents

| Reagent/Material | Molecular Formula | CAS Number | Key Properties |

| 4-Aminobenzaldehyde | C7H7NO | 556-18-3 | Crystalline solid |

| 1,4-Diiodobenzene | C6H4I2 | 624-38-4 | Solid |

| Palladium(II) Acetate (Pd(OAc)2) | C4H6O4Pd | 3375-31-3 | Orange-brown solid |

| Xantphos | C39H32OP2 | 161265-03-8 | White to off-white powder |

| Sodium tert-butoxide (NaOtBu) | C4H9NaO | 865-48-5 | White powder, strong base |

| Toluene | C7H8 | 108-88-3 | Anhydrous |

Conceptual Workflow

The reaction would involve the palladium-catalyzed double arylation of 4-aminobenzaldehyde with two equivalents of 1,4-diiodobenzene in the presence of a suitable phosphine ligand (like Xantphos) and a strong base (like sodium tert-butoxide). The general mechanism proceeds through oxidative addition, amine coordination, deprotonation, and reductive elimination.[6][7]

Section 5: Visualization of the Synthetic Workflow

Ullmann Condensation Workflow

Caption: Ullmann condensation workflow for synthesis.

Section 6: Supplier Information for Key Starting Materials

| Starting Material | Example Suppliers |

| Bis(4-iodophenyl)amine | J&K Scientific[9], TCI America, Sigma-Aldrich[12] |

| 4-Iodobenzaldehyde | Sigma-Aldrich, ChemicalBook[13][14], PubChem[15] |

| 4-Aminobenzaldehyde | Organic Syntheses[10] |

| This compound | NINGBO INNO PHARMCHEM CO.,LTD.[1][2], Sigma-Aldrich, Fluorochem[16] |

Section 7: Conclusion

The synthesis of this compound is a critical process for the advancement of materials science and organic synthesis. A thorough understanding of the available synthetic routes and the properties of the required starting materials is paramount for a successful and efficient synthesis. Both the Ullmann condensation and the Buchwald-Hartwig amination offer effective pathways, with the choice being dictated by the specific needs of the research or development program. This guide provides a comprehensive overview to aid scientists in the strategic planning and execution of this important synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]

- 12. Bis(4-iodophenyl)amine | 20255-70-3 [sigmaaldrich.com]

- 13. 15164-44-0 CAS MSDS (4-Iodobenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. 4-Iodobenzaldehyde | 15164-44-0 [chemicalbook.com]

- 15. 4-Iodobenzaldehyde | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fluorochem.co.uk [fluorochem.co.uk]

A Comprehensive Technical Guide to the Theoretical Yield Calculation for 4-(Bis(4-iodophenyl)amino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bis(4-iodophenyl)amino)benzaldehyde is a triarylamine derivative of significant interest in the fields of materials science and pharmaceuticals. Its structural motifs are often found in organic light-emitting diode (OLED) materials, where it can serve as a crucial building block for hole-transporting layers, contributing to the efficiency and longevity of such devices.[1] Furthermore, the triarylamine scaffold is a recurring feature in various pharmacologically active compounds. A precise understanding of its synthesis and the ability to accurately predict the theoretical yield are fundamental to optimizing its production for both research and industrial applications.

This in-depth technical guide provides a comprehensive overview of the theoretical yield calculation for this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to approach the synthesis of this and similar compounds with a strong foundation in stoichiometric principles and reaction optimization.

Chemical Principles and Reaction Pathway

The synthesis of this compound typically proceeds via a double N-arylation reaction. Among the established methods for forming carbon-nitrogen (C-N) bonds in the synthesis of triarylamines, the Ullmann condensation and the Buchwald-Hartwig amination are two of the most prominent.[2][3] Both reactions involve the coupling of an amine with an aryl halide in the presence of a metal catalyst.

For the purpose of this guide, we will focus on a representative Ullmann condensation reaction, a classic and robust method for this type of transformation. The reaction involves the coupling of 4-aminobenzaldehyde with two equivalents of 1,4-diiodobenzene in the presence of a copper catalyst and a base.

The overall balanced chemical equation for this reaction is:

C_7H_7NO + 2 C_6H_4I_2 → C_{19}H_{13}I_2NO + 2 HI

4-aminobenzaldehyde + 2(1,4-diiodobenzene) → this compound + 2 Hydroiodic acid

It is important to note that the hydroiodic acid produced will be neutralized by the base present in the reaction mixture.

Experimental Protocol (Representative)

Materials:

-

4-aminobenzaldehyde

-

1,4-diiodobenzene

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (ligand)

-

Potassium carbonate (K_2CO_3) (base)

-

Anhydrous 1,4-dioxane (solvent)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-aminobenzaldehyde (1.0 eq), 1,4-diiodobenzene (2.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane to the flask via a syringe.

-

Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

In-depth Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reagent.

Step 1: Determine the Molar Masses of Reactants and Product

To begin, we need the molar masses of the reactants and the final product.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| 4-aminobenzaldehyde | C_7H_7NO | 121.14 |

| 1,4-diiodobenzene | C_6H_4I_2 | 329.90 |

| This compound | C_{19}H_{13}I_2NO | 525.13 |

Step 2: Identify the Limiting Reagent

The limiting reagent is the reactant that is completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed. To identify the limiting reagent, we will calculate the number of moles of each reactant used in a hypothetical experiment based on the representative protocol.

Let's assume we start with:

-

1.21 g of 4-aminobenzaldehyde

-

7.26 g of 1,4-diiodobenzene

Moles of 4-aminobenzaldehyde:

Moles of 1,4-diiodobenzene:

According to the balanced chemical equation, 1 mole of 4-aminobenzaldehyde reacts with 2 moles of 1,4-diiodobenzene. Let's determine the stoichiometric amount of 1,4-diiodobenzene required to react completely with the available 4-aminobenzaldehyde:

We have approximately 0.022 mol of 1,4-diiodobenzene available, which is more than the 0.020 mol required to react with all of the 4-aminobenzaldehyde. Therefore, 4-aminobenzaldehyde is the limiting reagent .

Step 3: Calculate the Theoretical Yield of this compound

The theoretical yield of the product is calculated based on the number of moles of the limiting reagent. From the balanced equation, 1 mole of 4-aminobenzaldehyde produces 1 mole of this compound.

Moles of product:

Theoretical yield (in grams):

Therefore, the theoretical yield of this compound in this hypothetical experiment is approximately 5.25 grams .

Factors Influencing Actual Yield

It is important for researchers to understand that the actual yield obtained in a laboratory setting is often less than the theoretical yield. Several factors can contribute to this discrepancy:

-

Incomplete Reactions: The reaction may not go to completion, leaving some of the limiting reagent unreacted.

-

Side Reactions: Competing or side reactions can consume reactants and produce undesired byproducts.

-

Purification Losses: Product is inevitably lost during workup and purification steps such as filtration, extraction, and chromatography.

-

Purity of Reagents: The presence of impurities in the starting materials can affect the reaction outcome.